

Technical Support Center: Adenosine Administration for Supraventricular Tachycardia (SVT)

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Compound of Interest

Compound Name: Adenosine

Cat. No.: B1146295

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This guide provides technical support for researchers, scientists, and drug development professionals on the correct administration of **adenosine** for the termination of supraventricular tachycardia (SVT).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **adenosine** in treating SVT?

Adenosine is an endogenous nucleoside that, when administered, slows conduction time through the atrioventricular (A-V) node.^{[1][2]} This action can interrupt the re-entry pathways through the A-V node that are responsible for many types of SVT, thereby restoring normal sinus rhythm.^{[1][2][3]}

Q2: What are the initial recommended doses of **adenosine** for SVT in adults and children?

For adults, the initial recommended dose is a 6 mg rapid intravenous (IV) bolus.^{[3][4][5]} For pediatric patients, the initial dose is typically weight-based, ranging from 0.05 to 0.1 mg/kg.^{[1][6]}

Q3: What should be done if the initial dose of **adenosine** is ineffective?

If the initial 6 mg dose does not convert the SVT within 1 to 2 minutes, a second dose of 12 mg can be administered as a rapid IV bolus.^{[3][5]} This 12 mg dose can be repeated a second time

if necessary.[1][5] For pediatric patients, subsequent doses can be incrementally increased by 0.05 to 0.1 mg/kg until sinus rhythm is established or the maximum single dose is reached.[1][6]

Q4: What are the common side effects of **adenosine** administration?

Common side effects are generally transient due to **adenosine**'s short half-life and may include facial flushing, chest pain or tightness, shortness of breath, and a brief period of asystole or bradycardia.[1][3][7][8]

Q5: In which patients is **adenosine** contraindicated?

Adenosine is contraindicated in patients with second- or third-degree A-V block, sick sinus syndrome (unless a functioning pacemaker is present), and known hypersensitivity to the drug.[1][9][10][11] Caution should be exercised in patients with bronchospastic or bronchoconstrictive lung disease, such as asthma.[10]

Troubleshooting Guide

Issue	Possible Cause	Recommended Action
Failure to convert SVT after initial dose	Inadequate dose, slow administration, or IV line too distal from central circulation.	Administer a second, higher dose (12 mg for adults). Ensure the administration is a rapid IV push followed immediately by a saline flush. Use a large proximal vein for administration. [3] [4] [5] [12]
Immediate reinitiation of SVT after conversion	Adenosine's very short half-life may not be sufficient to prevent recurrence.	Consider a higher dose of adenosine. If the arrhythmia persists, a longer-acting A-V nodal blocking agent may be necessary. [13] [14]
No effect on heart rate observed	Incorrect diagnosis (e.g., atrial flutter or ventricular tachycardia), or the patient may have substances that antagonize adenosine's effects (e.g., caffeine, theophylline).	Re-evaluate the ECG to confirm the diagnosis of SVT. [6] In patients taking methylxanthines, larger doses of adenosine may be required. [13] [15]
Prolonged asystole or severe bradycardia	Patient may be on medications that potentiate adenosine's effects (e.g., dipyridamole, carbamazepine), have a heart transplant, or the drug was administered via a central line.	Reduce the initial dose of adenosine to 3 mg in these patient populations. [3] [4] [16] Ensure continuous cardiac monitoring and have resuscitation equipment readily available. [4] [17]

Data Presentation

Table 1: **Adenosine** Dosing Regimens for Supraventricular Tachycardia

Patient Population	Initial Dose	Subsequent Doses	Maximum Single Dose
Adults	6 mg rapid IV push[3][4][5]	12 mg rapid IV push, may be repeated once[1][3][5]	12 mg
Pediatrics (<50 kg)	0.05 - 0.1 mg/kg rapid IV push[1][6]	Increase by 0.05 - 0.1 mg/kg increments[1][6]	0.3 mg/kg or 12 mg[6]
Pediatrics (≥50 kg)	6 mg rapid IV push[1]	12 mg rapid IV push, may be repeated once[1]	12 mg

Table 2: Dose Adjustments for Special Populations

Condition	Recommended Initial Dose	Rationale
Patient on Dipyridamole or Carbamazepine	3 mg[3][16]	These medications potentiate the effects of adenosine.[3][15]
Cardiac Transplant Recipient	3 mg[4][16]	Increased sensitivity to adenosine.[3][16]
Central Line Administration	3 mg[3][4][16]	More direct and rapid delivery to the heart.[16]

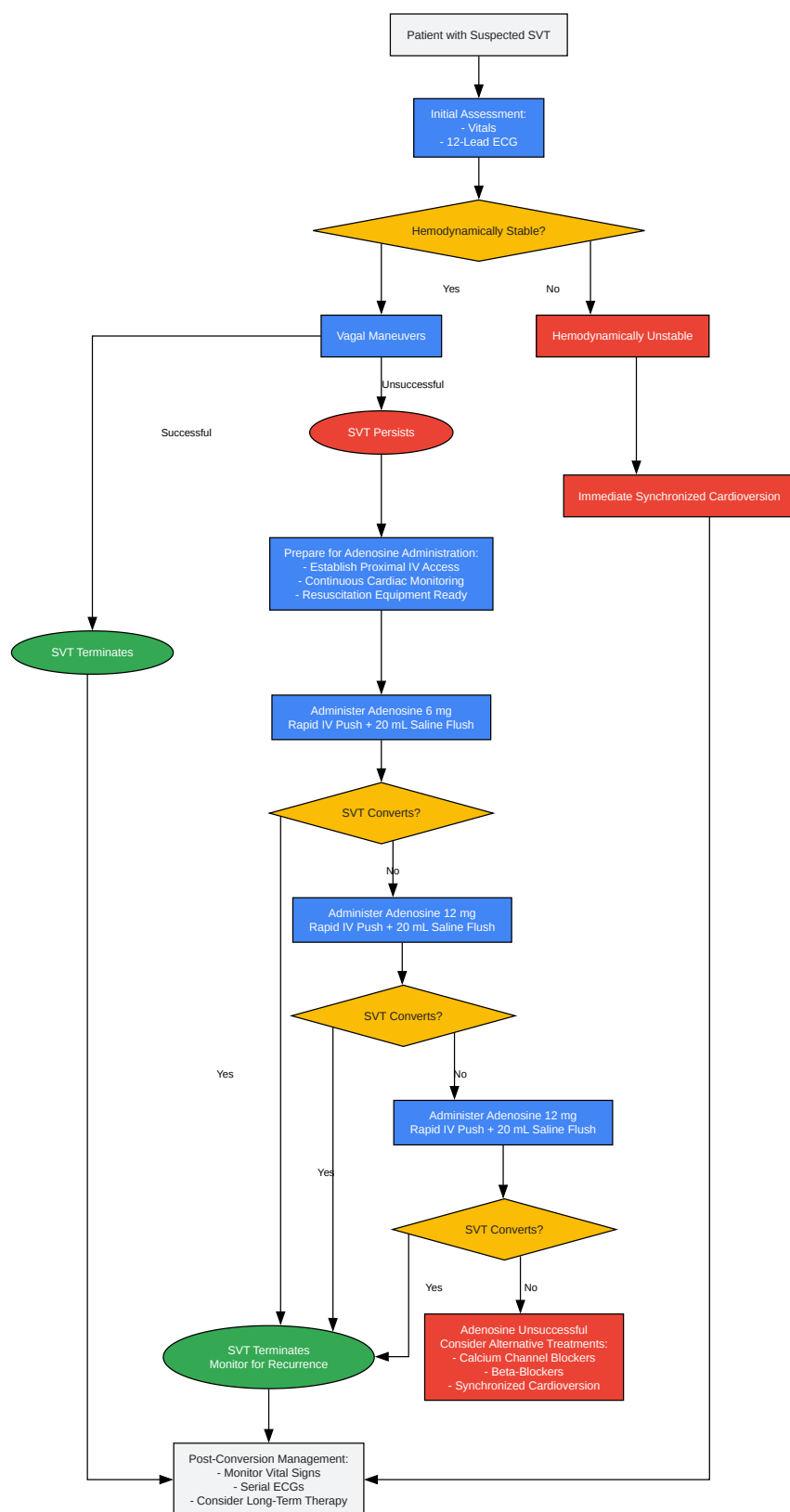
Experimental Protocols

Protocol: Administration of Intravenous **Adenosine** for SVT Conversion

- Preparation:
 - Ensure the patient is on continuous cardiac monitoring, including a 12-lead ECG if possible, to document the baseline rhythm.[4][18]
 - Have resuscitation equipment and a defibrillator immediately available.[4][17]

- Establish a large-bore IV in a proximal vein, as close to the heart as possible.[\[5\]](#)[\[12\]](#)
- Draw up the appropriate dose of **adenosine** in one syringe and a 20 mL normal saline flush in a separate syringe.[\[4\]](#)[\[8\]](#)[\[12\]](#)
- Administration:
 - Inform the patient about the transient side effects they may experience, such as chest discomfort, flushing, and shortness of breath.[\[12\]](#)
 - Administer the **adenosine** as a rapid IV bolus over 1-3 seconds.[\[3\]](#)
 - Immediately follow with the 20 mL saline flush, also administered rapidly.[\[4\]](#)[\[5\]](#)[\[12\]](#)
 - Elevating the extremity after administration can help facilitate the delivery of the medication to the central circulation.[\[12\]](#)
- Monitoring and Follow-up:
 - Continuously monitor the patient's heart rhythm, blood pressure, and clinical status during and after administration.[\[4\]](#)[\[13\]](#)
 - If SVT does not terminate within 1-2 minutes, prepare and administer the next appropriate dose.[\[3\]](#)[\[5\]](#)
 - If SVT is successfully terminated, continue to monitor the patient for any recurrence.[\[13\]](#)
 - If SVT persists after the maximum recommended doses, consider alternative treatments such as calcium channel blockers, beta-blockers, or synchronized cardioversion, depending on the patient's hemodynamic stability.[\[9\]](#)[\[19\]](#)[\[20\]](#)

Visualizations



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